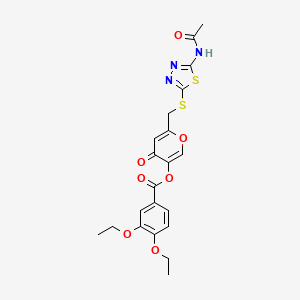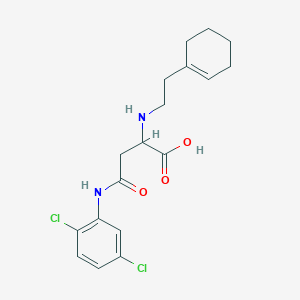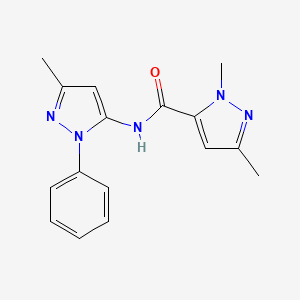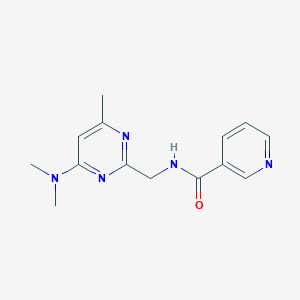
5-(Aminomethyl)furan-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)furan-3-carboxylic acid is a chemical compound with the molecular weight of 141.13 . It is also known by its IUPAC name, 5-(aminomethyl)-3-furoic acid . It is typically stored at 4 degrees Celsius and comes in a powder form .
Synthesis Analysis
The synthesis of this compound can be achieved through the reductive amination of 5-formyl-2-furancarboxylic acid . This process involves the use of a cobalt phosphide nanorod catalyst . Under optimized conditions, i.e., 0.5 mmol of FFCA-acetal, 5 mmol of NH4OAc, substrate to catalyst ratio of 10 mol/mol, under 5 bar H2 at 393 K for 3 hours in methanol/water 2/1 (v/v), AMFCA was obtained in 91% yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7NO3/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H,8,9) . This indicates the presence of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, it can be synthesized through the reductive amination of 5-formyl-2-furancarboxylic acid . The reaction route via the hemiacetal form of FFCA-acetal is key for efficient AMFCA formation .Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 141.13 . The compound is soluble in DMSO .科学的研究の応用
Antibacterial and Antioxidant Properties
5-(Aminomethyl)furan-3-carboxylic acid and its derivatives exhibit notable antibacterial and antioxidant activities. A study on furan derivatives, including 5-hydroxymethylfuran-3-carboxylic acid, isolated from Aspergillus flavus, found potent antibacterial activity against Staphylococcus aureus and moderate antioxidant activity. These findings highlight the potential of furan compounds in antibacterial and antioxidant applications (Ma, Ma, Li, & Wang, 2016).
Receptor for Carboxylate Binding
Furan derivatives based on this compound have been developed as receptors for carboxylate binding. An 18-membered cyclic oligopeptide based on this compound showed an excellent binding affinity for carboxylates, indicating potential applications in molecular recognition and sensing technologies (Chakraborty, Tapadar, & Kumar, 2002).
Biocatalysis and Industrial Applications
Research on the biosynthesis of furan-based carboxylic acids using recombinant Escherichia coli cells demonstrates the potential for industrial applications. These studies indicate the viability of synthesizing value-added furan-based carboxylic acids, including derivatives of this compound, using biocatalytic methods. This approach offers a sustainable and efficient route for producing these compounds, which are valuable in the pharmaceutical and polymer industries (Wang, Gong, & He, 2020).
Synthesis of Furan Derivatives
Several studies have focused on synthesizing new furan derivatives, including compounds related to this compound. These compounds have potential applications in various fields, including pharmaceuticals and materials science. For instance, furan derivatives from a mangrove-derived endophytic fungus Coriolopsis sp. J5 have been isolated and studied for their structural and functional properties (Chen, Wang, Chen, Guo, Wang, Dai, & Mei, 2017).
作用機序
特性
IUPAC Name |
5-(aminomethyl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWQPEURCPVLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830435.png)


![6-fluoro-N-[2-(2-methoxy-5-methylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2830442.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2830443.png)
![N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2830444.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(2-pyridin-4-yl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2830446.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2830447.png)
![6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2830448.png)


![(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2830454.png)

